Triptorelin pamoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Triptorelin pamoate is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), designed to exert a more potent effect than the natural hormone. The compound functions primarily as an agonist at the GnRH receptor, leading to the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. Triptorelin pamoate is utilized in various therapeutic contexts, particularly in the treatment of hormone-sensitive cancers such as advanced prostate cancer and certain gynecological disorders. The chemical name for triptorelin pamoate is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolylglycine amide (pamoate salt), with an empirical formula of C64H82N18O13 · C23H16O6 and a molecular weight of approximately 1699.9 .

Triptorelin pamoate exhibits significant biological activity as a GnRH agonist. Following administration, it causes an initial spike in luteinizing hormone and follicle-stimulating hormone levels, which subsequently decline due to receptor downregulation. This leads to a marked reduction in serum testosterone levels, often reaching those typical of surgical castration in men. The pharmacodynamics indicate that triptorelin has 13-fold higher activity for luteinizing hormone release and 21-fold higher for follicle-stimulating hormone compared to native GnRH .

The synthesis of triptorelin pamoate involves multiple steps typical of peptide synthesis. It begins with the assembly of the decapeptide chain through solid-phase peptide synthesis techniques, followed by coupling reactions that form the desired peptide bond structures. The pamoate salt form is achieved by neutralizing the peptide with pamoic acid, enhancing its solubility and stability for intramuscular injection. The final product is lyophilized to produce a sterile microgranule formulation suitable for clinical use .

Triptorelin pamoate has several clinical applications:

- Prostate Cancer Treatment: It is primarily used for managing advanced prostate cancer by reducing testosterone levels.

- Endometriosis: It is also indicated for treating endometriosis due to its ability to suppress estrogen production.

- Precocious Puberty: Triptorelin can be used to treat precocious puberty in children by inhibiting premature gonadal activation .

The interaction studies on triptorelin pamoate reveal limited data on its effects on other drug-metabolizing enzymes. Current knowledge suggests that triptorelin does not significantly influence hepatic enzymes such as cytochrome P450. Additionally, there are no identified metabolites of triptorelin, indicating that its metabolic pathway remains largely unexplored .

Triptorelin pamoate shares similarities with several other GnRH analogs but possesses unique characteristics that enhance its efficacy:

| Compound Name | Type | Potency Compared to GnRH | Clinical Use |

|---|---|---|---|

| Leuprolide acetate | GnRH agonist | 10-fold | Prostate cancer, endometriosis |

| Goserelin acetate | GnRH agonist | Similar | Prostate cancer, breast cancer |

| Buserelin acetate | GnRH agonist | 4-fold | Prostate cancer |

| Nafarelin acetate | GnRH agonist | Lower | Endometriosis |

Uniqueness of Triptorelin Pamoate:

- Higher Potency: Triptorelin exhibits significantly greater potency in stimulating gonadotropin release compared to many other analogs.

- Longer Duration of Action: Its formulation allows for sustained release over a month following intramuscular injection, making it advantageous for chronic therapies.

Triptorelin was developed in the laboratory of Nobel laureate Andrew V. Schally at Tulane University, building upon his groundbreaking work on hypothalamic hormones. Patented in 1975 and approved for medical use in 1986, triptorelin emerged as part of a broader effort to create GnRH analogs with enhanced stability and receptor-binding affinity. The pamoate salt formulation, introduced later, addressed pharmacokinetic challenges by enabling sustained drug release through biodegradable poly(lactide-co-glycolide) (PLGA) microspheres.

Initial applications focused on prostate cancer management, leveraging its ability to suppress testosterone via pituitary downregulation. Subsequent research expanded its use to central precocious puberty, where it became the first 6-month sustained-release formulation approved in the European Union. The compound’s development reflects key milestones in peptide drug design, including:

- 1975: Synthesis of triptorelin as a GnRH agonist with D-tryptophan substitution at position 6.

- 1982: Licensing by Debiopharm for commercial development.

- 2000s: Advancements in PLGA-based delivery systems for prolonged action.

Chemical Classification and Nomenclature

Triptorelin pamoate belongs to the structural class of modified linear decapeptides. Its systematic IUPAC name is:

5-oxo-D-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolylglycinamide pamoate salt.

Key Chemical Characteristics:

The pamoate salt (embonate) enhances hydrophobicity, facilitating compatibility with PLGA matrices for controlled-release formulations.

Significance in Peptide Chemistry Research

Triptorelin pamoate exemplifies three critical areas of innovation in peptide science:

A. Solid-Phase Peptide Synthesis (SPPS) Optimization

The compound’s synthesis employs Fmoc-based SPPS protocols, as detailed in patent CN103012565A:

- Resin activation: Rink amide MBHA resin functionalized with Fmoc-Gly-OH.

- Sequential coupling: Nine protected amino acids added via HBTU/HOBt activation.

- Global deprotection: Simultaneous removal of side-chain protecting groups using TFA cocktails.

- Salt formation: Ion exchange with pamoic acid to improve crystallinity.

Challenges in producing optical purity (>99%) necessitated high-precision HPLC purification, achieving <0.1% residual solvents.

B. Structural Modifications for Enhanced Stability

The D-Trp⁶ substitution confers:

- Protease resistance: Reduces cleavage by chymotrypsin-like enzymes.

- Receptor affinity: 21-fold higher binding to GnRH receptors vs. native hormone.

Comparative studies show this modification extends plasma half-life to 5 hours vs. 3–5 minutes for endogenous GnRH.

C. Sustained-Release Formulation Development

PLGA-based microspheres (e.g., 50:50 lactide:glycolide ratio) enable 3–6 month release profiles:

These innovations reduced injection frequency from daily to quarterly administrations, significantly improving patient compliance.

D. Analytical Characterization Advances

Modern LC/ESI-MS protocols identify synthesis impurities at <0.01% levels, critical for regulatory compliance. Key quality metrics include:

Molecular Structure and Composition

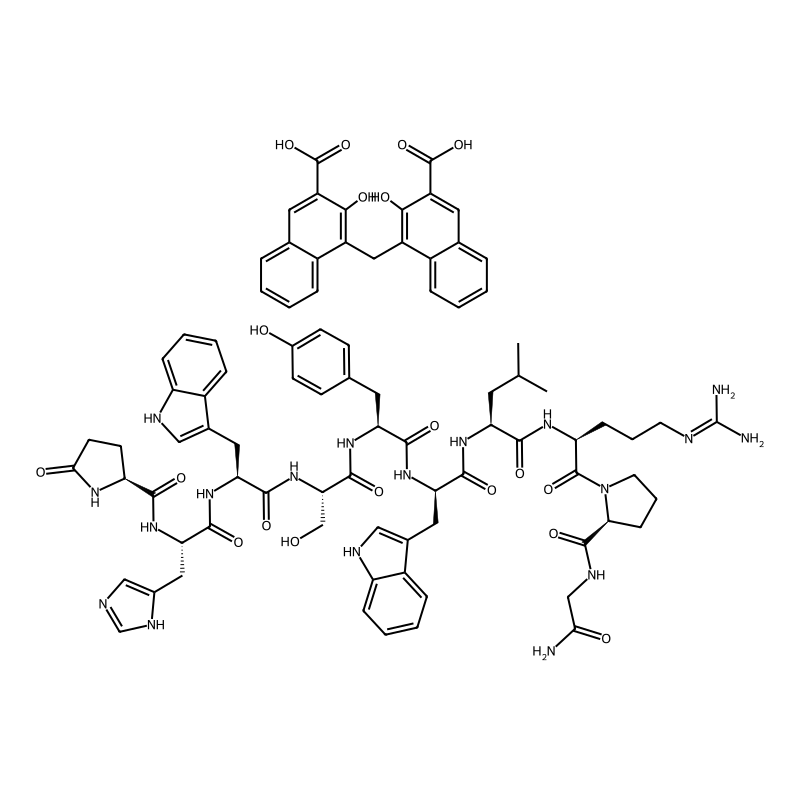

Triptorelin pamoate represents a sophisticated pharmaceutical compound consisting of a synthetic decapeptide combined with pamoic acid to form a stable salt formulation [5] [6]. The compound exhibits a complex molecular architecture that combines the biological activity of the peptide component with the pharmaceutical advantages conferred by the pamoate salt formation [2] [3].

Decapeptide Sequence Analysis

The triptorelin component consists of a ten amino acid sequence that follows the specific arrangement: pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-D-tryptophyl-leucyl-arginyl-prolyl-glycinamide [1] [7]. This decapeptide structure represents a synthetic analog of the naturally occurring gonadotropin-releasing hormone, with critical modifications that enhance its pharmacological properties [3] [8].

The peptide sequence begins with pyroglutamic acid at the amino terminus, which forms a cyclic structure through the formation of an internal amide bond [5] [22]. This cyclization provides enhanced stability against enzymatic degradation compared to linear peptide structures [25]. The histidine residue at position two contributes an imidazole side chain that participates in receptor binding interactions [1] [7].

Position three contains L-tryptophan, featuring an indole aromatic system that provides hydrophobic interactions essential for biological activity [1] [3]. The serine residue at position four introduces a hydroxyl functional group that contributes to the overall polarity of the molecule [22]. L-tyrosine occupies position five, contributing a phenolic hydroxyl group that participates in aromatic interactions [7] [8].

The most structurally significant modification occurs at position six, where D-tryptophan replaces the naturally occurring glycine found in endogenous gonadotropin-releasing hormone [3] [7]. This substitution fundamentally alters the stereochemical properties and biological activity profile of the compound [21]. L-leucine at position seven provides a branched aliphatic side chain that contributes to hydrophobic interactions [1] [22].

L-arginine occupies position eight, introducing a guanidinium group that carries a positive charge under physiological conditions [5] [7]. The proline residue at position nine forms a cyclic imino acid structure that introduces conformational constraints into the peptide backbone [1] [8]. The sequence terminates with glycinamide at position ten, where the carboxyl terminus has been converted to an amide to enhance metabolic stability [3] [5].

Pamoate Salt Formation and Properties

The pamoate component, also known as embonic acid, possesses the molecular formula C23H16O6 and contributes significantly to the overall physicochemical properties of the compound [9] [28]. Pamoic acid functions as a dicarboxylic acid derivative of 2-naphthhoic acid, containing multiple aromatic rings that provide extensive conjugation [12] [28].

The salt formation occurs through ionic interactions between the basic amino groups present in the triptorelin peptide and the carboxylic acid groups of pamoic acid [9] [10]. This ionic association creates a stable complex that exhibits altered solubility characteristics compared to the free peptide base [2] [11]. The pamoate counterion contributes 388.4 atomic mass units to the total molecular weight, representing approximately 22.8% of the complete salt structure [5] [6].

The pamoate salt formation provides several pharmaceutical advantages, including reduced aqueous solubility that enables sustained-release formulations [10] [11]. The presence of multiple oxygen atoms in the pamoate structure enables significant hydrogen bonding interactions, which facilitate controlled dissolution in aqueous environments [9] [12]. The aromatic nature of the pamoate ion contributes to the overall stability of the salt through π-π stacking interactions [11] [28].

Physicochemical Properties

Molecular Weight (1699.9 amu)

The complete triptorelin pamoate salt exhibits a total molecular weight of 1699.9 atomic mass units, representing the combined mass of both the peptide and salt components [5] [6]. This molecular weight derives from the triptorelin base contributing 1311.5 atomic mass units and the pamoate counterion adding 388.4 atomic mass units [2] [27]. The substantial molecular weight reflects the complex nature of this pharmaceutical compound and influences its pharmacokinetic properties [8] [26].

Empirical Formula (C64H82N18O13 + C23H16O6)

The empirical formula of triptorelin pamoate can be expressed as C64H82N18O13 · C23H16O6, indicating the stoichiometric relationship between the peptide and salt components [5] [6]. The triptorelin component contributes 64 carbon atoms, 82 hydrogen atoms, 18 nitrogen atoms, and 13 oxygen atoms [1] [27]. The pamoate portion adds 23 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms to the overall molecular composition [28] [29].

This complex empirical formula reflects the substantial size and complexity of the molecule, with a total of 87 carbon atoms, 98 hydrogen atoms, 18 nitrogen atoms, and 19 oxygen atoms [2] [8]. The high nitrogen content reflects the presence of multiple amino acid residues, while the substantial carbon and hydrogen content indicates the extensive organic framework of both components [26] [31].

Physical State and Appearance

Triptorelin pamoate exists as a white to slightly yellow lyophilized solid under standard conditions [6] [8]. The compound appears as a fluffy, white powder with a crystalline structure that facilitates pharmaceutical processing [26] [31]. When reconstituted with appropriate solvents, the material exhibits a milky appearance due to the formation of colloidal dispersions [8] [27].

The physical appearance can vary slightly depending on the specific manufacturing conditions and storage environment [31] [32]. The lyophilized form provides enhanced stability during storage and transportation while maintaining the biological activity of the peptide component [6] [14]. The solid state characteristics make the compound suitable for various pharmaceutical formulation approaches [3] [8].

Melting Point Characteristics

Triptorelin pamoate exhibits thermal decomposition rather than a distinct melting point, with decomposition occurring above 180°C [31] [32]. Some sources report decomposition beginning above 160°C, indicating the thermal lability of the peptide structure [13] [31]. The compound demonstrates degradation characteristics typical of complex peptide structures when exposed to elevated temperatures [14] [32].

The absence of a sharp melting point reflects the complex nature of the salt structure and the presence of multiple intermolecular interactions [31] [32]. Thermal analysis reveals that decomposition proceeds through multiple stages, involving both the peptide and salt components [13] [14]. These thermal characteristics necessitate careful temperature control during manufacturing and storage processes [31] [33].

Solubility Profile in Various Solvents

The solubility characteristics of triptorelin pamoate vary significantly across different solvent systems, reflecting the complex nature of the salt structure [2] [33]. In aqueous systems, the compound exhibits limited solubility with approximately 0.0337 mg/mL in pure water [2] [31]. Phosphate-buffered saline at pH 7.2 provides improved solubility up to approximately 3 mg/mL [33] [14].

Organic solvents demonstrate variable solubility profiles, with dimethyl sulfoxide achieving solubility levels of approximately 3 mg/mL [33] [14]. Dimethyl formamide provides enhanced solubility up to 10 mg/mL, making it suitable for stock solution preparation [33] [14]. The compound shows slight solubility in methanol, particularly when heated and sonicated [23] [31].

Aqueous base solutions provide slight solubility enhancement compared to neutral aqueous systems [23] [31]. The limited aqueous solubility characteristics support the use of this salt form in sustained-release pharmaceutical formulations [2] [10]. Acetic acid solutions demonstrate improved dissolution, with the compound showing measurable optical rotation in this solvent system [26] [31].

Stereochemistry and Chiral Centers

D-Tryptophan Substitution Significance

The incorporation of D-tryptophan at position six represents the most critical stereochemical modification in triptorelin compared to the natural gonadotropin-releasing hormone sequence [3] [7]. This substitution replaces the glycine residue found in the endogenous hormone with a bulky, aromatic D-amino acid that fundamentally alters the spatial arrangement of the peptide [21] [18]. The D-configuration at this position provides resistance to enzymatic degradation by peptidases that typically recognize L-amino acid sequences [13] [18].

The D-tryptophan substitution contributes to enhanced biological potency, with triptorelin demonstrating 13-fold higher releasing activity for luteinizing hormone compared to the natural hormone [13] [21]. The stereochemical inversion at position six creates unique spatial relationships with receptor binding sites that enhance both affinity and selectivity [18] [21]. This modification also provides improved metabolic stability by creating a peptide structure that resists cleavage by endopeptidases [13] [19].

The indole side chain of D-tryptophan participates in specific aromatic interactions that are not possible with the natural glycine residue [18] [21]. These interactions contribute to the enhanced pharmacological profile and extended duration of action observed with triptorelin [3] [13]. The stereochemical significance of this substitution extends beyond simple enzyme resistance to encompass fundamental changes in receptor binding dynamics [18] [21].

Analysis of Nine Chiral Centers

Triptorelin pamoate contains nine distinct chiral centers distributed throughout the peptide sequence, each contributing to the overall stereochemical complexity of the molecule [13] [24]. The pyroglutamic acid residue at position one contains a chiral center at the α-carbon with S-configuration [22] [25]. The histidine residue at position two contributes a chiral center with S-configuration at its α-carbon position [1] [24].

L-tryptophan at position three provides an S-configured chiral center, while L-serine at position four contributes another S-configured α-carbon [22] [24]. L-tyrosine at position five maintains S-configuration at its chiral center [1] [22]. The critical D-tryptophan substitution at position six introduces an R-configured chiral center that distinguishes this compound from natural sequences [18] [21].

L-leucine at position seven contributes an S-configured chiral center, while L-arginine at position eight maintains S-configuration [22] [24]. The proline residue at position nine provides the final chiral center with S-configuration [1] [24]. The glycinamide residue at position ten lacks a chiral center due to the presence of two hydrogen atoms at the α-carbon [22] [24].

Solid-phase peptide synthesis represents the predominant methodology for triptorelin production, utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy combined with tert-butyl side-chain protecting groups [1] [2] [3]. This approach enables the systematic assembly of the decapeptide sequence through sequential amino acid addition on a solid support matrix.

Resin Selection and Preparation

The foundation of successful triptorelin synthesis relies on appropriate resin selection and preparation. Rink Amide AM resins and Rink Amide MBHA resins serve as the primary solid supports for triptorelin synthesis [1] [2] [3]. These resins typically exhibit loading capacities ranging from 0.6 to 0.8 millimoles per gram, providing optimal spacing between reactive sites to minimize steric hindrance during peptide chain elongation [3].

Resin preparation involves initial swelling in dimethylformamide followed by Fmoc deprotection using 20% piperidine in dimethylformamide [4]. The loading efficiency determination employs ultraviolet spectrophotometry at 290 nanometers, measuring the dibenzofulvene-piperidine adduct formed during Fmoc removal [4]. Successful loading typically achieves 70-90% efficiency, establishing the foundation for subsequent amino acid coupling reactions [5].

ChemMatrix resins, composed of cross-linked polyethylene glycol polymers, offer enhanced swelling properties and hydrophilicity compared to traditional polystyrene-based supports [6] [7]. These resins demonstrate superior performance in challenging peptide sequences prone to aggregation, achieving 95% crude purity compared to 53% with conventional resins [7].

Fmoc-Protected Amino Acid Coupling

Amino acid coupling employs Fmoc-protected amino acid derivatives with appropriate side-chain protection [1] [2] [3]. The coupling reagent systems commonly utilize diisopropylcarbodiimide in combination with 1-hydroxybenzotriazole or OxymaPure as activating agents [3] [8] [7]. These reagent combinations facilitate efficient amide bond formation while minimizing racemization and side product formation.

Coupling efficiency monitoring employs ninhydrin or 2,4,6-trinitrobenzenesulfonic acid testing to detect unreacted amino groups [9]. Successful couplings typically achieve greater than 98% efficiency per step [3], essential for maintaining overall synthetic yield in the ten-step sequence required for triptorelin assembly.

Double coupling protocols may be employed for sterically hindered residues, particularly arginine with its bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group [10]. Temperature elevation to 40-75°C can enhance coupling efficiency for challenging sequences [8] [7].

Sequential Amino Acid Addition

Sequential amino acid addition proceeds from the C-terminus to the N-terminus, following the natural direction of protein biosynthesis [1] [2] [3]. The triptorelin sequence assembly begins with glycine amide attachment to the resin, followed by sequential incorporation of proline, arginine, leucine, D-tryptophan, tyrosine, serine, tryptophan, histidine, and finally pyroglutamic acid [11] [1].

Each coupling cycle involves Fmoc deprotection using piperidine, followed by amino acid activation and coupling [8] [4]. Washing steps between reactions remove excess reagents and byproducts, typically employing dimethylformamide and dichloromethane [4] [7].

Green chemistry alternatives have been developed using 2-methyltetrahydrofuran as a more environmentally benign solvent system [8] [7]. These protocols achieve comparable synthetic efficiency while reducing hazardous waste generation [8].

Peptide-Resin Cleavage Mechanisms

Peptide cleavage from the resin support simultaneously removes side-chain protecting groups through acidolytic treatment [12] [13] [14]. The standard cleavage cocktail employs trifluoroacetic acid, triisopropylsilane, and water in ratios of 95:2.5:2.5 [3] [12] [15]. This mixture provides carbocation scavenging to prevent alkylation side reactions during deprotection [12] [15].

Cleavage mechanisms involve protonation of the Rink amide linker, followed by nucleophilic attack by trifluoroacetic acid, resulting in peptide liberation and linker fragmentation [12]. Simultaneously, tert-butyl and trityl protecting groups undergo acid-catalyzed removal through carbocation formation [12] [13].

Reaction optimization parameters include temperature control (typically 25°C), reaction time (0.5-2 hours), and scavenger concentration to minimize side reactions such as tryptophan alkylation and methionine oxidation [13] [15]. Cleavage yields typically range from 78.8% with total recovery of approximately 25.4% after purification [3].

Solution-Phase Synthesis Alternatives

Solution-phase methodologies offer alternatives to solid-phase synthesis, particularly for fragment condensation approaches [16] [17]. These methods employ conventional solution-phase peptide synthesis techniques with segment coupling strategies [16].

Fragment synthesis involves preparation of protected peptide segments followed by coupling in solution using standard peptide bond formation reagents [16]. Convergent synthesis strategies can reduce the number of sequential steps compared to linear solid-phase assembly [17].

Enzymatic synthesis approaches utilizing lipase-catalyzed esterification have been reported, achieving 30% yield for triptorelin lactate formation [18]. These biocatalytic methods offer selectivity advantages but typically exhibit lower overall yields compared to chemical synthesis [18].

Purification Techniques

Chromatographic Methods

Reversed-phase high-performance liquid chromatography serves as the primary purification method for triptorelin [19] [20] [21] [22] [23]. C18 silica-based columns provide optimal hydrophobic interaction for peptide separation based on differential retention times [19] [20] [21].

Mobile phase systems typically employ water-acetonitrile gradients with 0.1% trifluoroacetic acid as an ion-pairing reagent [20] [22] [24]. Gradient elution protocols optimize separation of triptorelin from process-related impurities including deletion sequences, amino acid substitutions, and oxidation products [19] [21].

Multi-step purification strategies combine ion-exchange chromatography as a capturing step followed by reversed-phase polishing [25] [21]. Cation-exchange chromatography removes charged impurities while reversed-phase chromatography achieves final purity specifications exceeding 99% [25] [21].

Size-exclusion chromatography provides complementary separation based on molecular size differences, particularly effective for removing aggregated species and low molecular weight impurities [20] [23]. Hydrophilic interaction chromatography offers additional selectivity for polar impurities [23].

Crystallization Procedures

Crystallization techniques for peptides present unique challenges due to molecular flexibility and aggregation tendencies [26] [27] [28]. Solvent evaporation represents the most commonly employed method for small peptide crystallization [26] [28].

Crystallization optimization requires systematic screening of buffer systems, pH ranges, salt concentrations, and precipitant solutions [26] [28] [29]. Vapor diffusion methods including hanging drop and sitting drop configurations enable controlled nucleation and crystal growth [28] [29].

Co-crystallization approaches with excipients such as mannitol, urea, and arginine can enhance crystal stability and purity [27]. Temperature control above the glass transition temperature facilitates crystallization while preventing thermal degradation [27].

Crystallization benefits include significant impurity rejection, reduced hygroscopicity, improved processability, and cost advantages over chromatographic purification [27] [30] [31]. Purity improvements from 74% to greater than 99.5% have been achieved through optimized crystallization protocols [21].

Salt Formation Process

Pamoate Addition Chemistry

Pamoate salt formation involves acid-base reaction between triptorelin free base and pamoic acid (embonic acid) [32] [33] [34]. Pamoic acid structure features two naphthalene rings connected by a methylene bridge with carboxylic acid functionalities [32] [35].

Salt formation mechanisms proceed through proton transfer from pamoic acid carboxyl groups to basic nitrogen atoms in triptorelin, particularly the N-terminal amino group and arginine guanidinium group [32] [34]. The pamoate anion provides multiple coordination sites for hydrogen bonding and electrostatic interactions [32] [34].

Reaction stoichiometry typically employs equimolar ratios of triptorelin and pamoic acid, though optimization studies may investigate alternative ratios to maximize salt yield and purity [34]. Solvent selection critically influences salt formation kinetics and crystal morphology [34].

Mechanochemical synthesis offers green chemistry alternatives using liquid-assisted grinding techniques [34]. These methods achieve quantitative yields with minimal solvent consumption and reduced waste generation [34].

Purification of Final Salt Form

Salt purification employs recrystallization techniques optimized for triptorelin pamoate properties [30] [34]. Solvent screening identifies optimal crystallization media balancing solubility, selectivity, and crystal quality [30] [34].

Washing protocols utilize organic solvent systems to remove residual impurities while maintaining crystalline integrity [30]. Aqueous washing may cause deliquescence and should be avoided or carefully controlled [30].

Drying procedures employ controlled temperature and vacuum conditions to achieve constant weight while preserving crystal structure [30]. Residual solvent analysis ensures compliance with pharmaceutical specifications [30].

Final salt characterization includes purity determination by high-performance liquid chromatography, water content analysis, particle size distribution, and crystallographic confirmation [30]. Quality control parameters ensure batch-to-batch consistency and regulatory compliance [30].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Gonadotropin-releasing hormone

GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard

FDA Medication Guides

Triptorelin Pamoate

FOR SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR

ARBOR PHARMS LLC

04/22/2022